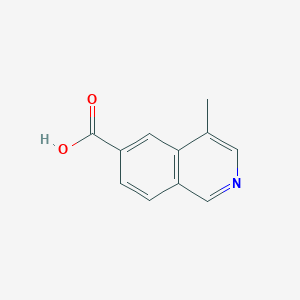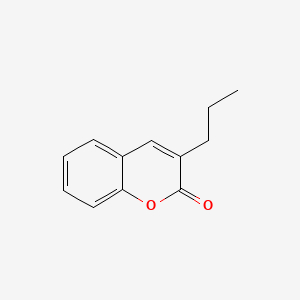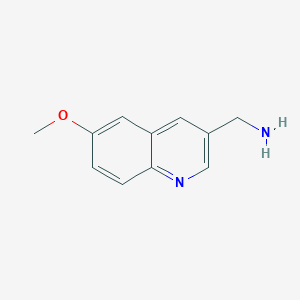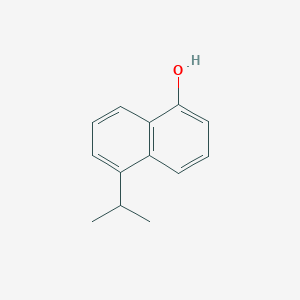
(6-Methoxychroman-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Méthoxychroman-4-yl)méthanamine est un composé organique de formule moléculaire C11H15NO2. Il s'agit d'un dérivé du chromane, un composé bicyclique constitué d'un cycle benzénique fusionné à un cycle tétrahydropyrannique. Le groupe méthoxy en position 6 et le groupe méthanamine en position 4 font de ce composé un composé unique et intéressant dans divers domaines scientifiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la (6-Méthoxychroman-4-yl)méthanamine implique généralement les étapes suivantes :
Matière de départ : La synthèse commence par la chroman-4-one, qui est disponible dans le commerce ou peut être synthétisée à partir de dérivés phénoliques.
Méthoxylation : La chroman-4-one subit une méthoxylation en position 6 en utilisant du méthanol et un catalyseur approprié, tel que l'acide sulfurique, pour introduire le groupe méthoxy.
Aminométhylation : La chroman-4-one méthoxylée est ensuite soumise à une aminométhylation en position 4. Cela peut être réalisé en utilisant du formaldéhyde et de l'ammoniac ou une amine primaire en milieu acide pour former le groupe méthanamine.
Méthodes de production industrielle
La production industrielle de (6-Méthoxychroman-4-yl)méthanamine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :
Réacteurs en vrac : Utilisation de réacteurs en vrac pour les étapes de méthoxylation et d'aminométhylation afin de garantir un rendement et une pureté élevés.
Purification : Le produit est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour éliminer les impuretés et les sous-produits.
Analyse Des Réactions Chimiques
Types de réactions
(6-Méthoxychroman-4-yl)méthanamine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les cétones ou aldéhydes correspondants en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent convertir le composé en alcools ou en amines en utilisant des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium.
Substitution : Les groupes méthoxy et méthanamine peuvent subir des réactions de substitution nucléophile, où ils sont remplacés par d'autres groupes fonctionnels en utilisant des réactifs tels que les halogénoalcanes ou les chlorures d'acyle.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO4), Trioxyde de chrome (CrO3)
Réduction : Hydrure de lithium aluminium (LiAlH4), Borohydrure de sodium (NaBH4)
Substitution : Halogénoalcanes, Chlorures d'acyle
Principaux produits formés
Oxydation : Cétones, Aldéhydes
Réduction : Alcools, Amines
Substitution : Divers dérivés substitués en fonction des réactifs utilisés
Applications de la recherche scientifique
(6-Méthoxychroman-4-yl)méthanamine a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules organiques plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, antioxydantes et anti-inflammatoires.
Médecine : Investigé pour ses effets thérapeutiques potentiels, tels que ses activités anticancéreuses et neuroprotectrices.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la production de produits pharmaceutiques et d'agrochimiques.
Mécanisme d'action
Le mécanisme d'action de la (6-Méthoxychroman-4-yl)méthanamine implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Le composé peut interagir avec des enzymes, des récepteurs ou d'autres protéines, en modulant leur activité.
Voies impliquées : Il peut influencer diverses voies biochimiques, telles que la réponse au stress oxydatif, l'inflammation et les voies de signalisation cellulaire, conduisant à ses effets biologiques observés.
Applications De Recherche Scientifique
(6-Methoxychroman-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and neuroprotective activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (6-Methoxychroman-4-yl)methanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as oxidative stress response, inflammation, and cell signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Chroman-4-one : Manque les groupes méthoxy et méthanamine, ce qui le rend moins polyvalent dans les réactions chimiques.
6-Méthoxychroman-4-one : Structure similaire mais manque le groupe méthanamine, limitant son activité biologique.
(4-Méthoxychroman-4-yl)méthanamine : Structure similaire mais manque le groupe méthoxy, affectant sa réactivité chimique et ses propriétés biologiques.
Unicité
(6-Méthoxychroman-4-yl)méthanamine est unique en raison de la présence des groupes méthoxy et méthanamine, qui améliorent sa réactivité chimique et son activité biologique. Cette double fonctionnalité en fait un composé précieux dans diverses applications scientifiques et industrielles.
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
(6-methoxy-3,4-dihydro-2H-chromen-4-yl)methanamine |
InChI |
InChI=1S/C11H15NO2/c1-13-9-2-3-11-10(6-9)8(7-12)4-5-14-11/h2-3,6,8H,4-5,7,12H2,1H3 |
Clé InChI |
VRMUIYITQBJQIA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)OCCC2CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


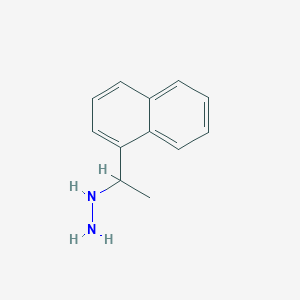
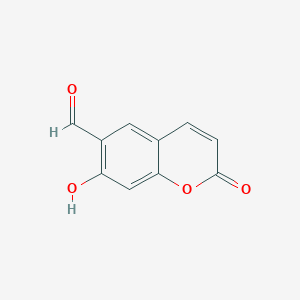

![5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane](/img/structure/B11905825.png)
![6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane](/img/structure/B11905830.png)
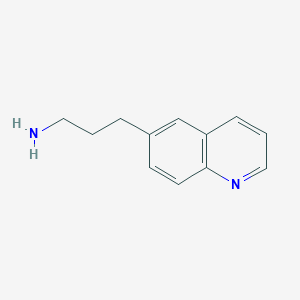
![2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11905858.png)

